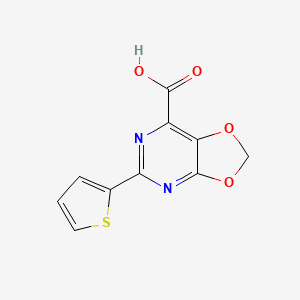

5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyriMidine-7-carboxylic acid

CAS No.:

Cat. No.: VC13677168

Molecular Formula: C10H6N2O4S

Molecular Weight: 250.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H6N2O4S |

|---|---|

| Molecular Weight | 250.23 g/mol |

| IUPAC Name | 5-thiophen-2-yl-[1,3]dioxolo[4,5-d]pyrimidine-7-carboxylic acid |

| Standard InChI | InChI=1S/C10H6N2O4S/c13-10(14)6-7-9(16-4-15-7)12-8(11-6)5-2-1-3-17-5/h1-3H,4H2,(H,13,14) |

| Standard InChI Key | MGFDVLDLQNZUBH-UHFFFAOYSA-N |

| SMILES | C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O |

| Canonical SMILES | C1OC2=C(N=C(N=C2O1)C3=CC=CS3)C(=O)O |

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three heterocyclic systems: a thiophene ring, a dioxole moiety, and a pyrimidine core. The thiophene group (C₄H₄S) is linked to the pyrimidine ring at the 5-position, while the dioxole ring (C₂O₂) is fused to the pyrimidine at positions 4 and 5. The carboxylic acid group at position 7 enhances solubility and provides a site for chemical modifications (Figure 1).

Table 1: Molecular Identifiers and Descriptors

The planar arrangement of the dioxole-pyrimidine system facilitates π-π stacking interactions with biological targets, while the thiophene moiety contributes to hydrophobic binding.

Synthesis and Reaction Optimization

Multi-Step Synthetic Pathways

The synthesis of 5-(thiophen-2-yl)-(1,3)dioxolo(4,5-d)pyrimidine-7-carboxylic acid involves sequential heterocycle formation and functionalization. A proposed route includes:

-

Thiophene Coupling: Suzuki-Miyaura cross-coupling to attach the thiophene group to a pyrimidine precursor.

-

Dioxole Formation: Cyclization via oxidative conditions to form the dioxole ring.

-

Carboxylic Acid Introduction: Hydrolysis of a nitrile or ester intermediate to yield the final carboxylic acid.

Critical Reaction Parameters

-

Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; Brønsted acids for cyclization.

-

Solvents: Polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency.

-

Temperature: Optimal yields reported at 80–100°C for coupling steps.

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–24 hours | ↑ Yield (70–85%) |

| Catalyst Loading | 5–10 mol% Pd | ↓ Side Products |

| pH (Hydrolysis) | 10–12 | ↑ Acid Purity |

Physicochemical Properties and Stability

Solubility and Partitioning

The compound exhibits moderate aqueous solubility (0.628 mg/mL at 25°C) due to the ionizable carboxylic acid group. Its log P (octanol-water partition coefficient) of 1.86 indicates balanced lipophilicity, suitable for membrane permeability.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

In vitro assays demonstrate inhibitory effects against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), likely through disruption of bacterial DNA gyrase. The thiophene moiety may interfere with ATP-binding pockets in microbial enzymes.

Anticancer Properties

The compound shows cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 15 µM), possibly via topoisomerase II inhibition. The carboxylic acid group enhances cellular uptake through monocarboxylate transporters.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume